

Physicochemical Properties of Pure Capillene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capillene

Cat. No.: B1229787

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillene (hexa-2,4-diynylbenzene) is a naturally occurring polyacetylene found in various plants, notably in the genus *Artemisia*. It has garnered significant interest within the scientific community due to its potential biological activities, including antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of pure **capillene**, offering a valuable resource for researchers engaged in its study and potential therapeutic applications. The document summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and presents a visualization of its known signaling pathway.

Core Physicochemical Properties

Capillene is a liquid at room temperature with a characteristic chemical structure featuring a benzene ring attached to a hexadiynyl chain.^{[1][2]} Its fundamental physicochemical parameters are summarized below.

Identification and General Properties

Property	Value	Source(s)
IUPAC Name	hexa-2,4-diynylbenzene	[1] [2]
Synonyms	Benzene, 2,4-hexadiynyl-; 1-Phenyl-2,4-hexadiyne	[1] [2]
CAS Number	520-74-1	[1] [2]
Molecular Formula	C ₁₂ H ₁₀	[1] [2]
Molecular Weight	154.21 g/mol	[1] [2]
Physical State	Liquid	[2]

Thermodynamic Properties

Property	Value	Conditions	Source(s)
Boiling Point	140-143 °C	at 10.00 mm Hg	[2]
Melting Point	0 °C		[2]

Solubility (Predicted)

Property	Value	Method	Source
Water Solubility	0.012 g/L	ALOGPS	
logP	3.88	ChemAxon	

Spectral Data

Detailed experimental spectra for pure **capillene** are not readily available in the public domain. The following sections provide predicted spectral characteristics based on its chemical structure and available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR: The proton NMR spectrum of **capillene** is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the hexadiynyl chain. The

aromatic protons would likely appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons adjacent to the benzene ring would be expected around δ 2.5-3.0 ppm, and the terminal methyl group protons would be in the upfield region (δ 1.5-2.0 ppm).

- ^{13}C -NMR: A ^{13}C -NMR spectrum of **capillene** is available on SpectraBase.[\[1\]](#) The spectrum would show distinct signals for the carbons of the benzene ring and the hexadiynyl chain. The aromatic carbons would appear in the range of δ 120-140 ppm. The sp-hybridized carbons of the alkyne groups would be expected in the region of δ 65-90 ppm. The methylene and methyl carbons would resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of **capillene** is expected to exhibit characteristic absorption bands for its functional groups. Key predicted absorptions include:

- C-H stretch (aromatic): \sim 3030 cm^{-1}
- C-H stretch (aliphatic): \sim 2850-2960 cm^{-1}
- C \equiv C stretch (alkyne): \sim 2100-2260 cm^{-1} (likely two distinct bands for the non-symmetrical alkynes)
- C=C stretch (aromatic): \sim 1450-1600 cm^{-1}
- C-H bend (aromatic): \sim 690-900 cm^{-1}

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **capillene** is expected to show absorption maxima characteristic of a conjugated system involving a benzene ring and a polyacetylene chain. The extended conjugation would likely result in absorption bands in the UV region, potentially extending towards the visible spectrum.

Mass Spectrometry (MS)

A GC-MS spectrum of **capillene** is available in the NIST Mass Spectrometry Data Center.[\[2\]](#) The mass spectrum would show a molecular ion peak (M^+) at m/z 154. The fragmentation

pattern would likely involve cleavage of the bonds in the hexadiynyl chain and fragmentation of the benzene ring, leading to characteristic fragment ions.

Experimental Protocols

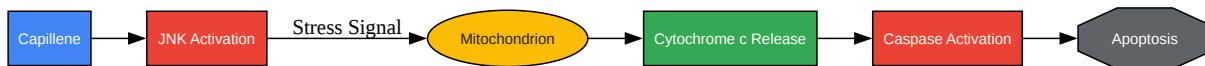
The following are generalized experimental protocols for the determination of the key physicochemical properties of liquid organic compounds like **capillene**.

Boiling Point Determination (Thiele Tube Method)

- Sample Preparation: A small amount of pure **capillene** is placed in a small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.
- Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
- Observation: The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Melting Point Determination

As **capillene** is a liquid at room temperature with a reported melting point of 0 °C, standard melting point apparatus for solids is not applicable. The freezing point would be determined using a cooling bath and a thermometer to observe the temperature at which the liquid solidifies.


Solubility Determination (Shake-Flask Method)

- Sample Preparation: An excess amount of pure **capillene** is added to a known volume of the solvent of interest in a sealed vial.
- Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solute.

- Quantification: The concentration of **capillene** in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Signaling Pathway

Capillene has been shown to induce apoptosis in human leukemia HL-60 cells through the mitochondrial pathway.^[3] This process is reported to be controlled through the activation of c-Jun N-terminal kinase (JNK) signaling.^[3]

[Click to download full resolution via product page](#)

Caption: **Capillene**-induced apoptosis via JNK and mitochondrial pathway.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of pure **capillene**. While fundamental data such as molecular weight, boiling point, and melting point are established, a comprehensive experimental characterization of its spectral properties remains an area for further investigation. The elucidation of its apoptosis-inducing signaling pathway highlights its potential as a lead compound in drug discovery, warranting deeper exploration of its mechanism of action and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]

- 3. Capillin, a major constituent of *Artemisia capillaris* Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Pure Capillene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229787#physicochemical-properties-of-pure-capillene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com